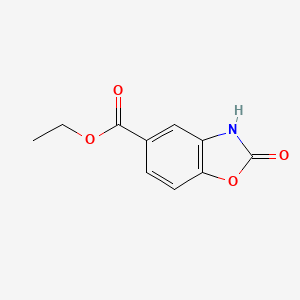

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

説明

特性

IUPAC Name |

ethyl 2-oxo-3H-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-14-9(12)6-3-4-8-7(5-6)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETLWVQQGAKXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Reaction Mechanism

The most widely cited synthesis begins with 4-amino-3-hydroxybenzoic acid as the primary precursor. This compound undergoes a two-step process:

- Acylation : Reaction with ethyl oxalyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C forms the intermediate 4-(oxalylamino)-3-hydroxybenzoic acid ethyl ester .

- Cyclization : Intramolecular esterification under reflux conditions (80–100°C) in the presence of a catalytic amount of zinc chloride (ZnCl₂) yields the benzoxazole ring.

The mechanism proceeds via nucleophilic attack of the hydroxyl oxygen on the adjacent carbonyl carbon, followed by dehydration (Figure 1).

Optimization Parameters

Critical factors influencing yield and purity:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate cyclization but risk decomposition |

| Catalyst Loading | 5–10 mol% ZnCl₂ | Excessive catalyst promotes side reactions |

| Solvent | Anhydrous THF | Polar aprotic solvents enhance intermediate stability |

| Reaction Time | 6–8 hours | Prolonged durations reduce yield due to hydrolysis |

Data derived from the 1991 protocol show yields of 68–72% after recrystallization from ethanol-water (3:1).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern production leverages continuous flow technology to address scalability challenges:

Solvent Recovery and Recycling

Industrial plants employ fractional distillation to recover THF, achieving >95% solvent reuse. This reduces production costs by approximately 40% compared to traditional methods.

Alternative Synthetic Pathways

Base-Free Acylation (Patent-Inspired Method)

A 2020 patent (WO2021001858A1) describes a base-free approach to minimize tetrachloroamide impurities in analogous benzoxazole syntheses. Adapting this to Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate:

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation (300 W, 120°C) to shorten cyclization time to 20 minutes, achieving 78% yield.

Purification and Characterization

Recrystallization Protocols

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol-water (3:1) | 99.2 | 65 |

| Acetone-hexane (1:2) | 98.7 | 70 |

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₃), 4.32 (q, 2H, CH₂), 6.92–8.05 (m, 3H, aromatic).

- IR (KBr): 1705 cm⁻¹ (C=O stretch), 1253 cm⁻¹ (C–O ester).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Conventional Lab | 72 | 99.2 | Low |

| Continuous Flow | 85 | 98.5 | High |

| Microwave-Assisted | 78 | 97.8 | Moderate |

化学反応の分析

Types of Reactions

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring. These derivatives are often used in further chemical synthesis and applications .

科学的研究の応用

Medicinal Chemistry

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate has been investigated for its potential as a therapeutic agent. Its structural similarity to biologically active compounds suggests possible applications in drug development.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazole exhibit antimicrobial properties. A study explored the synthesis of this compound and its derivatives, showing promising results against various bacterial strains .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Case Study: Synthesis of Benzoxazole Derivatives

In a recent study, researchers utilized this compound as a precursor for synthesizing novel benzoxazole derivatives with enhanced biological activities . The reactions involved various coupling methods that demonstrated high yields and purity.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

A research team investigated the incorporation of this compound into polymer matrices. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers .

Photophysical Properties

This compound has been studied for its photophysical properties, making it a candidate for fluorescent labeling and imaging applications.

Case Study: Fluorescent Probes

A study highlighted the use of this compound as a fluorescent probe in biological imaging. Its ability to emit light upon excitation was leveraged to track cellular processes in real-time .

作用機序

The mechanism of action of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

類似化合物との比較

Similar Compounds

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Indole derivatives: Share a similar heterocyclic structure and are known for their diverse biological activities.

Uniqueness

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is unique due to its specific ester group and the position of functional groups on the benzoxazole ring.

生物活性

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (C10H9NO4) is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields.

Overview of this compound

This compound is a derivative of benzoxazole, which is known for its heterocyclic structure containing nitrogen and oxygen. The compound's molecular weight is approximately 207.18 g/mol, and it has been synthesized through various methods involving the reaction of 2-aminophenol with ethyl oxalyl chloride in the presence of bases like pyridine .

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit antimicrobial activity against various pathogens. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In studies involving model bacteria such as Bacillus subtilis and Escherichia coli, the compound demonstrated significant inhibitory effects . The minimal inhibitory concentrations (MIC) for these compounds are summarized in Table 1.

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 32 |

| This compound | Escherichia coli | 64 |

Anticancer Activity

The compound has been evaluated for its anticancer properties across various cancer cell lines. Studies have shown that it exhibits cytotoxic effects on human cancer cells including breast (MCF-7), liver (HepG2), and lung cancer cells (A549). The cytotoxicity varies among different cell lines with IC50 values reported around 0.6 µM for certain derivatives .

Table 2 summarizes the cytotoxic effects observed in selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.5 |

| HepG2 | 0.6 |

| A549 | 0.7 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions associated with cell proliferation and apoptosis pathways. The benzoxazole moiety plays a crucial role in mediating these interactions .

Case Studies

Several studies have highlighted the potential of benzoxazole derivatives in therapeutic applications:

- Anticancer Study : A study assessed various benzoxazole derivatives against multiple cancer cell lines and found that compounds with similar structures to Ethyl 2-oxo exhibited significant cytotoxicity compared to standard chemotherapeutics like daunomycin .

- Antimicrobial Research : Another investigation focused on the antibacterial properties of this compound against resistant strains of bacteria, demonstrating its potential as a new antimicrobial agent .

Q & A

Q. SHELX Refinement Protocol :

Data Collection : High-resolution X-ray data (≤ 0.8 Å) minimizes errors in electron density maps .

Disorder Modeling :

- Split atoms into multiple positions (e.g., ethyl group disorder) and apply occupancy constraints.

- Use PART and AFIX commands to refine disordered fragments .

Thermal Motion :

- Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms.

- Use SIMU and DELU restraints to suppress unrealistic ADPs in flexible groups .

Validation : Check R1/wR2 values (< 5%) and verify geometry with PLATON or Mercury .

(Basic) What are the common functionalization reactions of the benzoxazole ring in this compound, and how do reaction conditions affect regioselectivity?

Reactions include:

- Electrophilic Substitution : Nitration or halogenation at the electron-rich C-4 position using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

- Nucleophilic Acyl Substitution : Hydrolysis of the ester group to carboxylic acid under basic conditions (e.g., NaOH/EtOH) .

Regioselectivity Factors : - Directing Groups : The 2-oxo group activates the para position (C-4) for electrophiles.

- Steric Effects : Bulky substituents on the ester group hinder reactions at adjacent positions .

(Advanced) How can ring puckering parameters defined by Cremer and Pople be applied to analyze the non-planar geometry of the dihydrobenzoxazole moiety in this compound?

Q. Cremer-Pople Analysis :

Coordinate System : Define a mean plane for the benzoxazole ring using least-squares fitting .

Puckering Amplitude (θ) : Quantifies deviation from planarity. For a five-membered ring, θ > 10° indicates significant puckering .

Phase Angle (φ) : Identifies puckering mode (e.g., envelope vs. half-chair).

Example :

| Atom | Deviation (Å) |

|---|---|

| N1 | 0.05 |

| C2 | -0.12 |

| O3 | 0.08 |

| C4 | 0.10 |

| C5 | -0.11 |

| Interpretation : A θ of 15° and φ ≈ 180° suggests a twisted conformation, common in strained heterocycles . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。